molecular formula C11H10BrN5O2 B10769418 Ac-Lys-[Leu(8)]-des-Arg(9)-BK

Ac-Lys-[Leu(8)]-des-Arg(9)-BK

Cat. No.: B10769418
M. Wt: 324.13 g/mol
InChI Key: QPCBNXNDVYOBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Lys-[Leu(8)]-des-Arg(9)-bradykinin (BK) is a synthetic peptide antagonist of the kinin B1 receptor (B1R), a G protein-coupled receptor implicated in inflammatory and pain pathways. The compound is derived from the native kinin metabolite des-Arg(9)-BK but features key modifications: (1) acetylation of the N-terminal lysine (Ac-Lys) and (2) substitution of phenylalanine at position 8 with leucine ([Leu(8)]). These alterations enhance its stability and receptor-binding specificity .

The B1 receptor is typically activated by endogenous ligands such as des-Arg(9)-BK and Lys-des-Arg(9)-BK, which are generated via carboxypeptidase-mediated cleavage of BK or kallidin .

Properties

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

IUPAC Name

4-(2-amino-5-oxoimidazol-4-yl)-2-bromo-4,5,6,7-tetrahydro-3aH-pyrrolo[2,3-c]azepin-8-one

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3-5H,1-2H2,(H,14,18)(H2,13,17,19)

InChI Key

QPCBNXNDVYOBIP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=NC(=CC2C1C3=NC(=NC3=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain assembly, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) with scavengers .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for high-throughput synthesis and purification. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogues, which are used to study the functional aspects of the bradykinin receptor .

Scientific Research Applications

Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares Ac-Lys-[Leu(8)]-des-Arg(9)-BK with structurally related B1R antagonists and agonists:

Compound Structural Features Receptor Target Antagonism Type pA2 Value Key Functional Insights
This compound Ac-Lys, [Leu(8)] substitution B1R Surmountable, competitive 7.5 Moderate potency; reversible binding
B-9858 Igl5 residue, D-Tic7, CpG8 substitutions B1R Insurmountable, non-competitive 8.5 High potency; irreversible binding via Bmax reduction
B-9958 Hyp3, CpG5, D-Tic7 substitutions B1R Surmountable 8.5 High potency but reversible binding
des-Arg(9)-BK (agonist) Native metabolite lacking C-terminal Arg B1R Agonist Short half-life (643 ± 436 sec); ACE-sensitive
Sar-[D-Phe(8)]-des-Arg(9)-BK D-Phe substitution at position 8 B1R Antagonist Inhibits delayed prostaglandin responses

Key Insights

Mechanism of Antagonism: this compound acts as a surmountable antagonist, competing with agonists for receptor binding without altering the B1R’s maximal response (Emax) . In contrast, B-9858 reduces Bmax (receptor availability) via non-competitive binding, likely due to its Igl5 residue . The Leu(8) substitution in this compound disrupts agonist-receptor interactions, while newer analogs like B-9858 incorporate cyclic residues (e.g., D-Igl7) for enhanced affinity .

Potency and Stability :

  • B-9858 and B-9958 exhibit higher potency (pA2 ~8.5) compared to this compound (pA2 7.5) due to constrained peptide backbones and protease-resistant residues .
  • This compound shows moderate recovery (78.7–97.2%) in SPE assays, whereas hydrophilic peptides like BK 1-5 have lower recovery (69.5%) due to poor reversed-phase retention .

B-9858’s insurmountable antagonism makes it more effective in prolonged inflammatory models, whereas this compound is suited for acute studies .

Pharmacokinetic and Analytical Data

Parameter This compound des-Arg(9)-BK (Agonist) B-9858
LLOQ (fmol/mL) 2.2 1.9 Not reported
Half-life (sec) 643 ± 436
Matrix Effect (%) 97.2 91.1
Carry-over (%) 10.8 5.4

Clinical and Preclinical Implications

  • Inflammation and Pain : this compound has been used to elucidate B1R’s role in hyperalgesia and vascular permeability . Its surmountable nature allows reversible modulation, advantageous in acute settings.
  • COVID-19: B1R activation by des-Arg(9)-BK may contribute to pulmonary edema.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.